molecular formula C8H6BrClO4S B2461983 Methyl 2-bromo-3-(chlorosulfonyl)benzoate CAS No. 1692461-78-1

Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Cat. No.: B2461983
CAS No.: 1692461-78-1
M. Wt: 313.55
InChI Key: GZSHSQGWNYAGFI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Methyl 2-bromo-3-(chlorosulfonyl)benzoate has several applications in scientific research, including:

Safety and Hazards

“Methyl 2-bromo-3-(chlorosulfonyl)benzoate” is classified as causing severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing the dust, not getting it in eyes or on skin or clothing, and using only under a chemical fume hood .

Preparation Methods

The synthesis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate typically involves the bromination and chlorosulfonation of methyl benzoate derivatives. One common method includes the following steps:

Industrial production methods may involve continuous-flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 2-bromo-3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized products.

Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(chlorosulfonyl)benzoate involves its reactive functional groups, which can interact with various molecular targets. The bromine and chlorosulfonyl groups can undergo nucleophilic substitution reactions, allowing the compound to modify proteins, enzymes, and other biomolecules. These interactions can affect the activity and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-bromo-3-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

methyl 2-bromo-3-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-3-2-4-6(7(5)9)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSHSQGWNYAGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692461-78-1
Record name methyl 2-bromo-3-(chlorosulfonyl)benzoate
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